molecular formula C14H20O5 B8665672 2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid

2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid

Cat. No. B8665672
M. Wt: 268.30 g/mol
InChI Key: IIYYFLQLNGDAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05229381

Procedure details

To a solution of 4-hydroxyphenylacetic acid (50.0 gm, 0.33 mol) in DMSO (300 mL) was added 50% aqueous NaOH (57.0 gm, 0.71 mol) with stirring. After stirring for 10 min at room temperature bromoacetaldehyde diethyl acetal (66.0 gm, 0.33 mol) was added. The solution was heated at 100°-110° C. for 2 hr when an additional 2 gm of 50% NaOH was added. After heating for another hour the reaction mixture was cooled and poured into a mixture of aqueous HCl (30 mL of conc. HCl in 400 mL ice-H2O) and Et2O. The layers were separated and hexane was added to the Et2O layer. The organic layer was washed successively with H2O (twice) and saturated NaCl before being dried over Na2SO4, filtered and evaporated to dryness to give 83.7 gm (0.31 mol) of 4-[(2,2-diethoxy)ethoxy]phenylacetic acid which was suitable for use in the next step.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
57 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step Two
Name
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[OH-].[Na+].[CH2:14]([O:16][CH:17]([O:20][CH2:21][CH3:22])[CH2:18]Br)[CH3:15].Cl>CS(C)=O.CCOCC>[CH2:14]([O:16][CH:17]([O:20][CH2:21][CH3:22])[CH2:18][O:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:6][CH:7]=1)[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CC(=O)O
Name
Quantity
57 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
66 g
Type
reactant
Smiles
C(C)OC(CBr)OCC
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
After heating for another hour the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
The layers were separated
ADDITION
Type
ADDITION
Details
hexane was added to the Et2O layer
WASH
Type
WASH
Details
The organic layer was washed successively with H2O (twice) and saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(COC1=CC=C(C=C1)CC(=O)O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.31 mol
AMOUNT: MASS 83.7 g
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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